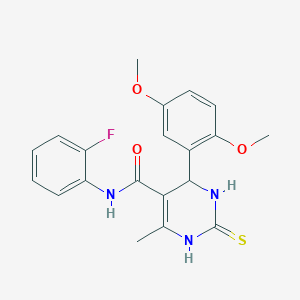

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a sulfanylidene (thiocarbonyl) group at position 2 and a 2,5-dimethoxyphenyl substituent at position 2. The 2-fluorophenyl group on the carboxamide moiety introduces steric and electronic effects that modulate its pharmacological and physicochemical properties. Its structural complexity, including the presence of methoxy, fluorine, and sulfanylidene groups, distinguishes it from simpler pyrimidine derivatives. The compound’s synthesis typically involves condensation reactions using coupling agents like EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline), as seen in analogous syntheses .

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-11-17(19(25)23-15-7-5-4-6-14(15)21)18(24-20(28)22-11)13-10-12(26-2)8-9-16(13)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIROIQKTXJCQRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dimethoxyphenyl and fluorophenyl intermediates, followed by their coupling with a tetrahydropyrimidine derivative under controlled conditions. Common reagents used in these reactions include strong bases, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications in Analogues

The following compounds share the tetrahydropyrimidine-carboxamide scaffold but differ in substituents, influencing their biological activity and stability:

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Sulfanylidene vs. Oxo Group : The 2-sulfanylidene moiety (as in the target compound) increases lipophilicity compared to 2-oxo derivatives, which may influence membrane permeability .

- Positional Isomerism : The 2,5-dimethoxyphenyl group in the target compound versus 2,3-dimethoxyphenyl in alters steric hindrance and electronic distribution, impacting receptor interactions.

Pharmacological Implications

- Chlorophenyl vs. Fluorophenyl : Chlorophenyl derivatives (e.g., ) may exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism compared to fluorophenyl groups.

- Sulfanylidene Derivatives : The sulfanylidene group in the target compound could enhance thiol-mediated interactions in enzyme inhibition, a feature absent in oxo analogues .

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and biological evaluation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.42 g/mol. The structure features a tetrahydropyrimidine core substituted with various functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with thioketones or thioamides. The process is designed to yield derivatives with enhanced pharmacological properties.

Antimicrobial Properties

Studies have demonstrated that similar tetrahydropyrimidine derivatives possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of tetrahydropyrimidines have been explored in several studies. For example, compounds in this class have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies and Research Findings

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.

- Cellular Signaling Modulation : Tetrahydropyrimidines can affect signaling pathways that regulate cell cycle and apoptosis.

- Interaction with DNA/RNA : Some derivatives may intercalate or bind to nucleic acids, disrupting replication processes.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with a Biginelli-like cyclocondensation of substituted aldehydes, thiourea, and β-keto esters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while ethanol may reduce side reactions .

- Temperature control : Maintaining 80–100°C ensures proper cyclization without thermal degradation .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or acidic conditions (HCl/glacial acetic acid) improve thiourea activation .

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yields typically range from 45–65%, with purity >95% achievable via HPLC .

Basic: Which analytical techniques effectively characterize this compound’s structure and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, fluorophenyl groups). The 2-sulfanylidene moiety shows a characteristic δ 12–14 ppm singlet in ¹H NMR .

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: 445.14) and detects isotopic patterns from fluorine/sulfur .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% at 254 nm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., sulfanylidene S···H interactions) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected splitting in NMR or ambiguous NOEs) require:

- Multi-technique validation : Cross-check 2D NMR (COSY, HSQC) with IR (C=O stretch ~1680 cm⁻¹) and X-ray data .

- Dynamic effects analysis : Variable-temperature NMR identifies conformational exchange broadening in the tetrahydropyrimidine ring .

- Computational DFT modeling : Optimize geometry (B3LYP/6-31G*) and simulate NMR shifts to match experimental data .

Advanced: What computational methods predict the compound’s molecular interactions?

Answer:

- Molecular docking (AutoDock Vina) : Screen against targets (e.g., kinases) using the sulfanylidene group as a hydrogen-bond acceptor. Adjust protonation states (pH 7.4) for accurate binding scores .

- MD simulations (GROMACS) : Assess stability in lipid bilayers (POPC model) to predict membrane permeability .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide derivatization .

Advanced: How to design experiments evaluating biological activity against specific targets?

Answer:

- Target selection : Prioritize enzymes with thiophilic active sites (e.g., cysteine proteases) due to the sulfanylidene motif .

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) with IC₅₀ determination .

- Cellular uptake : Track intracellular accumulation via LC-MS/MS in HEK-293 cells .

- Control compounds : Compare with analogs lacking the 2-fluorophenyl group to isolate pharmacophore contributions .

Basic: What strategies mitigate side reactions during synthesis?

Answer:

- Protecting groups : Temporarily block the 2,5-dimethoxyphenyl hydroxyls (e.g., acetyl) to prevent oxidation .

- Low-temperature cyclization : Reduce thiourea dimerization by cooling post-condensation .

- Inert atmosphere : Use N₂ to prevent disulfide formation from the sulfanylidene group .

Basic: How to analyze the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via HPLC.

- Hydrolysis : Acidic/basic conditions degrade the carboxamide to carboxylic acid (retention time shift) .

- Oxidation : H₂O₂ induces sulfanylidene → sulfone conversion (new MS peak at m/z 477.13) .

- Lyophilization : Stabilize for long-term storage (-20°C, argon atmosphere) .

Advanced: What are key considerations in designing SAR studies for this compound?

Answer:

- Substituent variation :

- Bioisosteres : Swap sulfanylidene with carbonyl to compare hydrogen-bonding profiles .

- In silico screening : Use Schrödinger’s Phase database to identify structural analogs with known bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.